N-butylhept-4-en-2-amine
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Overview
Description
N-butylhept-4-en-2-amine: is an organic compound that belongs to the class of amines It features a heptene backbone with a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylhept-4-en-2-amine can be achieved through several methods. One common approach involves the reaction of hept-4-en-2-one with butylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of hept-4-en-2-amine with butyl halides (e.g., butyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-butylhept-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butylhept-4-en-2-imine using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield this compound hydrochloride when treated with hydrochloric acid.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides (e.g., butyl bromide), bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
Oxidation: N-butylhept-4-en-2-imine.
Reduction: this compound hydrochloride.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
N-butylhept-4-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-butylhept-4-en-2-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-butylhept-4-en-2-amine can be compared with other similar compounds such as:
N-butylamine: A simpler amine with a butyl group attached to the nitrogen atom.
Hept-4-en-2-amine: An amine with a heptene backbone but without the butyl group.
N-butylhept-4-en-2-imine: An oxidized form of this compound.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the butyl and heptene groups, making it versatile for various chemical reactions and applications.
Properties
CAS No. |
144194-15-0 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butylhept-4-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-4-6-8-9-11(3)12-10-7-5-2/h6,8,11-12H,4-5,7,9-10H2,1-3H3 |
InChI Key |
PXNKRVVYUXUFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)CC=CCC |
Origin of Product |
United States |
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